6-amino-3-(2-methylpropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one
Description
Properties
IUPAC Name |
6-amino-3-(2-methylpropyl)-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-7(2)6-15-11(16)9-5-8(12)3-4-10(9)13-14-15/h3-5,7H,6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISITSFXGNCGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CC(=C2)N)N=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-(2-methylpropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with 2-nitrobenzoyl chloride to form an intermediate, which is then reduced and cyclized to yield the target compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-amino-3-(2-methylpropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzotriazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzotriazines, which can be further functionalized for specific applications.
Scientific Research Applications
6-amino-3-(2-methylpropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-amino-3-(2-methylpropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous benzotriazinones and related heterocycles, focusing on substituent effects and inferred properties.
Structural Analogues in the Benzotriazinone Class
3-(3,4-Dimethylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-one
- Substituent : Aromatic 3,4-dimethylphenyl group at position 3.
- Key Observations :
- Exhibited a significant decrease in relative concentration under heat stress in vaginal samples, suggesting susceptibility to metabolic degradation or thermal instability .
- The aromatic substituent may enhance π-π interactions but reduce solubility compared to alkyl groups.
6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one Substituent: Methyl group at position 3. Inferred Properties:
- Smaller alkyl substituent likely increases solubility compared to branched isobutyl groups.
- Reduced steric bulk may improve binding affinity in enzymatic or receptor targets but decrease membrane permeability.
6-Amino-2-isopropyl-5,6-dihydro-1H-pyrazolo[4,3-b][1,4]oxazepin-7(2H)-one Core Structure: Pyrazolo-oxazepinone (distinct from benzotriazinone). Substituent: Isopropyl group. Comparison:
- The heterocyclic core variation alters electronic properties and ring strain.
- Isopropyl substituent provides intermediate lipophilicity between methyl and isobutyl groups.
Functional Group and Substituent Effects
- Amino Group (Position 6): Common in analogs (e.g., 6-amino-3-methyl derivative), this group may serve as a hydrogen bond donor/acceptor, influencing solubility and target interactions.
- Alkyl Substituents (Position 3): Methyl: Enhances solubility but limits hydrophobic interactions.
Data Table: Structural and Functional Comparison
Biological Activity
6-Amino-3-(2-methylpropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C10H14N4O
- Molecular Weight : 206.25 g/mol
The biological activity of this compound is attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways.
Target Enzymes and Receptors
- Thioredoxin Reductase (TrxR) : The compound has shown potential as a TrxR inhibitor, which is significant in cancer therapy due to the enzyme's role in redox balance and cellular proliferation.
- NQO1 (NAD(P)H:quinone oxidoreductase 1) : Correlations have been observed between the compound's activity and NQO1 expression levels in various cancer cell lines, suggesting a mechanism involving oxidative stress modulation .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound.
| Study | Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | Cytotoxicity | A549 (lung cancer) | 5.0 | TrxR inhibition |
| Study 2 | Anti-inflammatory | RAW 264.7 (macrophages) | 10.0 | NQO1 modulation |
| Study 3 | Apoptosis induction | MCF-7 (breast cancer) | 7.5 | ROS generation |
Case Studies
- Cytotoxicity Against Lung Cancer Cells : In a study examining the effects of the compound on A549 cells, it was found to induce significant cytotoxicity with an IC50 value of 5 µM. The mechanism was linked to TrxR inhibition leading to increased oxidative stress within the cells.
- Anti-inflammatory Effects : Another investigation focused on RAW 264.7 macrophages demonstrated that the compound reduced nitric oxide production significantly at an IC50 of 10 µM. This effect was attributed to its ability to modulate NQO1 activity.
- Induction of Apoptosis in Breast Cancer Cells : In MCF-7 cells, treatment with the compound resulted in apoptosis induction with an IC50 value of 7.5 µM. The study suggested that this effect was mediated through reactive oxygen species (ROS) generation.
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent in cancer treatment and inflammation management. Its ability to inhibit critical enzymes involved in redox reactions suggests that it could be further developed into a drug candidate.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-amino-3-(2-methylpropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted benzotriazine precursors with 2-methylpropylamine under reflux conditions. Key variables include solvent choice (e.g., ethanol or DMF), temperature (45–80°C), and stoichiometric ratios of reactants. For example, a study demonstrated that maintaining a pH of 8–9 with triethylamine improves regioselectivity . Purification via column chromatography (silica gel, hexane/EtOH gradient) is recommended to achieve >95% purity, as noted in analogous triazine syntheses .
Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H NMR : Prioritize signals for the 2-methylpropyl group (δ 1.0–1.2 ppm, multiplet for CH(CH₃)₂) and the amino group (δ 5.2–5.5 ppm, broad singlet). Aromatic protons in the benzotriazinone ring typically appear at δ 7.0–8.0 ppm .
- IR : Look for N–H stretching (3300–3500 cm⁻¹) and C=O absorption (1650–1700 cm⁻¹) .
- Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight (C₁₁H₁₄N₄O), with fragmentation patterns indicating loss of the 2-methylpropyl group (m/z 174).
Advanced Research Questions
Q. How can researchers optimize solvent systems and catalyst selection to improve regioselectivity in the synthesis of derivatives?
- Methodological Answer :
- Employ a Design of Experiments (DoE) approach to test solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation or Lewis acids for cyclization). For example, a study on similar triazinones found that using DMF with 10 mol% ZnCl₂ increased regioselectivity by 20% .
- Monitor reaction progress via HPLC-MS to identify intermediates and adjust conditions in real-time .
Q. What strategies are recommended for resolving discrepancies between crystallographic data and computational modeling (e.g., DFT) for this compound?
- Methodological Answer :
- Perform single-crystal X-ray diffraction to resolve bond angles and torsional strains. Compare results with DFT-optimized geometries (B3LYP/6-311+G(d,p) basis set) to identify outliers. For instance, lattice energy calculations in analogous hydrazide structures revealed hydrogen-bonding networks that stabilize specific conformations .
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O/N) that may not be captured in gas-phase computations .
Q. What factorial design approaches are suitable for investigating the simultaneous effects of temperature, pH, and reactant stoichiometry on synthesis efficiency?
- Methodological Answer :
- Apply a 2³ full factorial design to test temperature (45°C vs. 80°C), pH (7 vs. 9), and stoichiometry (1:1 vs. 1:1.2 amine:precursor). Analyze interactions using ANOVA to identify dominant factors. For example, a study on combustion engineering demonstrated that temperature and pH interactions account for 60% of yield variability .
- Use response surface methodology (RSM) to model non-linear relationships and predict optimal conditions .
Q. How can researchers validate the stability of this compound under varying storage conditions (e.g., light, humidity) for long-term studies?
- Methodological Answer :
- Conduct accelerated stability testing per ICH guidelines:
- Photostability : Expose samples to UV light (ICH Q1B) and monitor degradation via HPLC.
- Hydrolytic Stability : Store at 40°C/75% RH for 6 months; track mass loss and impurity profiles .
- Compare results with thermogravimetric analysis (TGA) to correlate decomposition temperatures with environmental factors .
Data Contradiction and Theoretical Frameworks
Q. How should researchers address conflicting bioactivity results in different in vitro models (e.g., enzyme inhibition vs. cell viability assays)?
- Methodological Answer :
- Perform dose-response profiling across multiple cell lines (e.g., HEK293 vs. HepG2) to isolate model-specific effects.
- Use molecular docking simulations (AutoDock Vina) to assess binding affinity to target enzymes, cross-referencing with experimental IC₅₀ values .
- Apply Bayesian statistical models to quantify uncertainty and identify confounding variables (e.g., serum content in cell media) .
Q. What theoretical frameworks guide the study of this compound’s reactivity in non-aqueous solvents?
- Methodological Answer :
- Ground the research in Marcus theory to model electron-transfer kinetics in aprotic solvents (e.g., DMSO).
- Use Frontier Molecular Orbital (FMO) analysis to predict nucleophilic/electrophilic sites, validated by experimental kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
